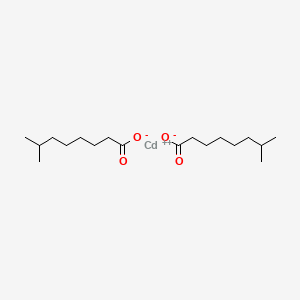
Cadmium isononanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium isononanoate is a chemical compound with the molecular formula C18H34CdO4. It is a cadmium salt of isononanoic acid. This compound is used in various industrial applications due to its unique properties, including its role as a stabilizer in plastics and as a catalyst in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cadmium isononanoate can be synthesized through the reaction of cadmium oxide or cadmium carbonate with isononanoic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the complete formation of the cadmium salt. The general reaction can be represented as: [ \text{CdO} + 2 \text{C}9\text{H}{19}\text{COOH} \rightarrow \text{Cd(C}9\text{H}{19}\text{COO)}_2 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using similar methods but with optimized conditions to maximize yield and purity. The process involves the careful control of reactant concentrations, temperature, and reaction time. The product is then purified through filtration and recrystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Cadmium isononanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cadmium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield cadmium metal.
Substitution: The isononanoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange reactions can be carried out using various organic ligands under controlled conditions.
Major Products Formed
Oxidation: Cadmium oxide (CdO) and other cadmium-containing by-products.
Reduction: Cadmium metal (Cd).
Substitution: New cadmium complexes with different ligands.
Aplicaciones Científicas De Investigación
Cadmium isononanoate has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential effects on biological systems, including its toxicity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic imaging agents.
Industry: Utilized as a stabilizer in the production of polyvinyl chloride (PVC) and other plastics, as well as in the manufacture of coatings and pigments.
Mecanismo De Acción
The mechanism of action of cadmium isononanoate involves its interaction with various molecular targets and pathways. Cadmium ions can bind to proteins and enzymes, disrupting their normal function. This can lead to oxidative stress, interference with cellular signaling pathways, and alterations in gene expression. The primary molecular targets include metallothioneins, which are proteins that bind heavy metals, and various enzymes involved in cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Cadmium acetate: Another cadmium salt used in similar applications but with different solubility and reactivity properties.
Cadmium stearate: Used as a stabilizer in plastics, similar to cadmium isononanoate, but with different fatty acid ligands.
Cadmium chloride: A more soluble cadmium salt used in various chemical reactions and industrial processes.
Uniqueness
This compound is unique due to its specific fatty acid ligand, which imparts distinct solubility and reactivity properties compared to other cadmium salts. Its use as a stabilizer in plastics and as a catalyst in organic synthesis highlights its versatility and importance in industrial applications.
Propiedades
Número CAS |
84696-56-0 |
|---|---|
Fórmula molecular |
C18H34CdO4 |
Peso molecular |
426.9 g/mol |
Nombre IUPAC |
cadmium(2+);7-methyloctanoate |
InChI |
InChI=1S/2C9H18O2.Cd/c2*1-8(2)6-4-3-5-7-9(10)11;/h2*8H,3-7H2,1-2H3,(H,10,11);/q;;+2/p-2 |
Clave InChI |
CHRGNZWOTIDZKX-UHFFFAOYSA-L |
SMILES canónico |
CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Cd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


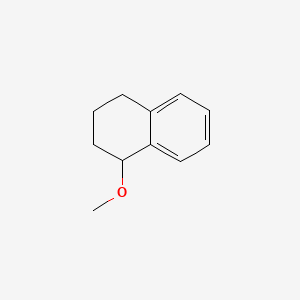
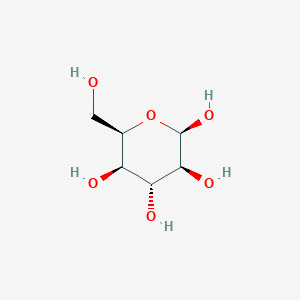

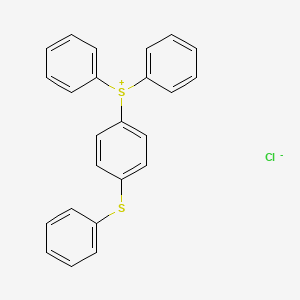
![5H-Pyrrolo[2,3-b]pyrazine-7-carboxamide, 2-(6-chloro-1-methyl-1H-indazol-3-yl)-N-[(1R)-2-(3-cyano-1-azetidinyl)-1-methyl-2-oxoethyl]-](/img/structure/B12644877.png)
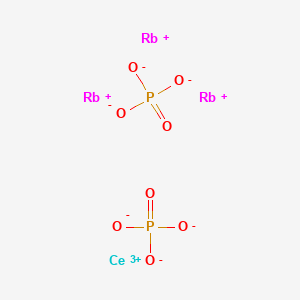
![2-bromo-4-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B12644879.png)
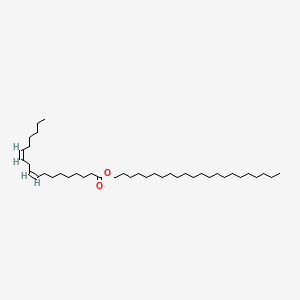
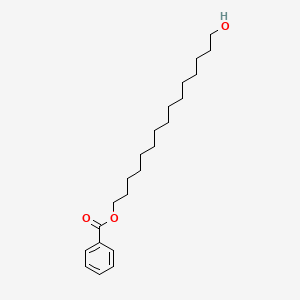
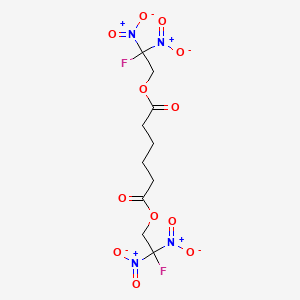


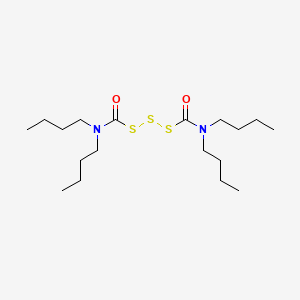
![IMidazo[1,5-a]pyrazin-8-aMine, 1-iodo-N-Methyl-3-(1-Methylethyl)-](/img/structure/B12644908.png)
